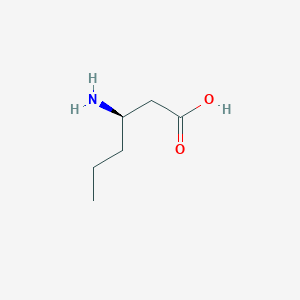

(3R)-3-Aminohexanoic acid

Description

Significance of Chiral β-Amino Acids in Contemporary Chemical Biology

Chiral β-amino acids are non-proteinogenic amino acids that possess an amino group at the β-carbon position relative to the carboxyl group. This structural distinction from their α-amino acid counterparts imparts unique conformational properties and resistance to enzymatic degradation. In chemical biology, these molecules are instrumental as building blocks for the synthesis of β-peptides, which can form stable secondary structures like helices, sheets, and turns. hilarispublisher.com These β-peptides are of great interest due to their potential to mimic or inhibit biological processes, and their enhanced metabolic stability compared to natural peptides makes them attractive candidates for therapeutic development. chiroblock.com Furthermore, enantiomerically pure β-amino acids are crucial in drug development, molecular recognition studies, and as chiral catalysts in organic synthesis. hilarispublisher.com Their applications span from antibacterial and antifungal agents to potential treatments for various diseases. hilarispublisher.com

Distinctive Features and Stereochemical Importance of (3R)-3-Aminohexanoic Acid

This compound is a specific stereoisomer of 3-aminohexanoic acid, with the chemical formula C6H13NO2. smolecule.com Its structure features a hexanoic acid backbone with an amino group at the third carbon, which is a chiral center. The "(3R)" designation specifies the three-dimensional arrangement of the substituents around this chiral carbon, which is crucial for its biological activity and interactions with other chiral molecules, such as enzymes and receptors. smolecule.com The stereochemistry of β-amino acids like this compound dictates their biological function, distinguishing them from their other stereoisomers. smolecule.com This specific configuration influences how the molecule folds and interacts within a biological system, making its stereochemical purity a critical factor in research and application.

Current Landscape of Academic Inquiry into β-Aminohexanoic Acid Derivatives

The academic inquiry into β-aminohexanoic acid derivatives is a vibrant and expanding field. Researchers are actively exploring novel synthetic routes to produce these compounds with high stereoselectivity. hilarispublisher.comresearchgate.net Additionally, there is significant interest in their incorporation into more complex molecules. For instance, derivatives of 6-aminohexanoic acid, a related ω-amino acid, are used as flexible linkers in biologically active structures and in the synthesis of modified peptides. nih.gov Studies are also investigating the biological activities of various β-amino acid derivatives, including their potential as antifibrinolytic agents that inhibit enzymes like plasmin. smolecule.comnih.gov The development of new catalytic methods for the asymmetric synthesis of chiral β-amino acids and their derivatives remains a key focus, aiming to provide efficient access to these valuable compounds for a range of scientific disciplines. chinesechemsoc.org

Synthesis and Stereochemical Control

The synthesis of this compound with high stereochemical purity is a key challenge and a focus of significant research. Various strategies have been developed to achieve this, ranging from classical organic synthesis to modern biocatalytic methods.

Asymmetric Synthesis Methodologies

Asymmetric synthesis is crucial for obtaining the desired (3R) enantiomer of 3-aminohexanoic acid. Several methodologies have been successfully employed:

Chiral auxiliaries: This approach involves the temporary attachment of a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Catalytic asymmetric synthesis: This is a more atom-economical approach that utilizes a chiral catalyst to induce enantioselectivity. Methods like catalytic asymmetric aza-Michael additions are powerful for constructing chiral β-amino acid frameworks. chinesechemsoc.org For example, copper-catalyzed asymmetric hydroamination of α,β-unsaturated esters can produce chiral β-amino esters with high enantioselectivity. chinesechemsoc.org

Substrate-controlled synthesis: In this method, the stereochemistry of the starting material dictates the stereochemistry of the product. For instance, the synthesis of (R)-3-aminooctanoic acid has been achieved from the commercially available (S)-1-octyn-3-ol with a complete inversion of configuration. researchgate.net

Biocatalytic and Enzymatic Routes

Enzymatic methods offer a green and highly specific alternative for the synthesis of chiral β-amino acids. These methods often proceed under mild conditions and can provide excellent enantioselectivity.

Enzymatic resolution: This involves the use of enzymes, such as lipases or proteases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.

Transaminases: These enzymes can catalyze the asymmetric amination of a keto acid precursor to produce the corresponding chiral amino acid.

Amino acid racemases: Specific racemases can be used in processes to produce the desired stereoisomer. smolecule.com

Purification and Analytical Techniques for Stereochemical Verification

After synthesis, it is essential to purify the product and verify its stereochemical integrity.

Chromatographic methods: Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique used to separate enantiomers and determine the enantiomeric excess (ee) of the product.

Spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy: Chiral shift reagents or the formation of diastereomeric derivatives can be used in conjunction with NMR to determine the enantiomeric purity.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These techniques are sensitive to the stereochemistry of chiral molecules and can be used to confirm the absolute configuration.

X-ray Crystallography: When a crystalline derivative can be formed, X-ray crystallography provides unambiguous proof of the absolute stereochemistry.

Physicochemical and Spectroscopic Characterization

The detailed characterization of this compound is fundamental to understanding its behavior and potential applications. This involves determining its physical properties and analyzing its spectroscopic data.

Tabulated Physicochemical Properties

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C6H13NO2 | smolecule.com |

| Molecular Weight | 131.17 g/mol | smolecule.comchemspider.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Canonical SMILES | CCCC(CC(=O)O)N | smolecule.com |

| Isomeric SMILES | CCCC@HN | smolecule.com |

| InChI Key | YIJFIIXHVSHQEN-RXMQYKEDSA-N | smolecule.com |

Spectroscopic Data Analysis (NMR, IR, MS)

Spectroscopic analysis provides detailed structural information about the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR data for a derivative, tert-butyl (3R)-3-aminohexanoate, shows a multiplet for the proton on the chiral carbon (CHNH2) around 3.2-3.05 ppm. journals.co.za The protons of the adjacent methylene (B1212753) group (CH2CO) appear as distinct signals due to their diastereotopicity. journals.co.za

¹³C NMR data for the same derivative shows the carbonyl carbon (C=O) at approximately 171.89 ppm and the chiral carbon (CHNH2) around 47.93 ppm. journals.co.za

Infrared (IR) Spectroscopy:

The IR spectrum of tert-butyl (3R)-3-aminohexanoate displays characteristic absorption bands for the N-H stretching of the primary amine at 3380 and 3320 cm⁻¹. journals.co.za A strong absorption for the C=O stretch of the ester is observed at 1726 cm⁻¹. journals.co.za

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. The molecular weight is confirmed to be approximately 131.17 g/mol . smolecule.comchemspider.com

Applications in Medicinal Chemistry and Peptide Science

The unique structural characteristics of this compound make it a valuable component in the design of novel therapeutic agents and in the field of peptide science.

Role as a Peptidomimetic and in β-Peptide Synthesis

β-amino acids are crucial in creating peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved properties. The carbamate (B1207046) functionality, often used in conjunction with β-amino acids, serves as a stable surrogate for the peptide bond, enhancing metabolic stability. acs.orgnih.gov

This compound can be incorporated into β-peptides. These peptides, composed of β-amino acids, can adopt stable secondary structures and are resistant to degradation by proteases. chiroblock.com This makes them promising candidates for developing new drugs with longer half-lives in the body. The synthesis of peptides containing β-amino acids often involves standard solid-phase or solution-phase peptide synthesis techniques. spbu.ru

Incorporation into Biologically Active Molecules

Derivatives of aminohexanoic acids have been investigated for various biological activities. For example, 6-aminohexanoic acid (also known as ε-aminocaproic acid) is a known antifibrinolytic agent that inhibits the enzyme plasmin, which is involved in breaking down blood clots. smolecule.comwikipedia.org While this compound itself is a structural analogue, its specific biological activities are an area of ongoing research.

The incorporation of β-amino acids can significantly influence the biological properties of a molecule. For instance, they are found in various natural products with high bioactivity, including antibiotics and anticancer agents. chiroblock.com The chiral nature of this compound is critical, as the stereochemistry often dictates the biological efficacy of the final compound. smolecule.com

Environmental Considerations and Green Chemistry Perspectives

The environmental impact of chemical synthesis is an increasingly important consideration. The production of amino acids, including specialty amino acids like this compound, has environmental implications that can be addressed through green chemistry principles.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

(3R)-3-aminohexanoic acid |

InChI |

InChI=1S/C6H13NO2/c1-2-3-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1 |

InChI Key |

YIJFIIXHVSHQEN-RXMQYKEDSA-N |

Isomeric SMILES |

CCC[C@H](CC(=O)O)N |

Canonical SMILES |

CCCC(CC(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for Stereoselective Access to 3r 3 Aminohexanoic Acid

Asymmetric Chemical Synthesis Approaches

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

The alkylation of chiral enamines or enolates derived from precursors incorporating a chiral auxiliary is a well-established method for the asymmetric synthesis of amino acids. In the context of (3R)-3-aminohexanoic acid, this would involve the diastereoselective alkylation of a chiral glycine (B1666218) or β-alanine equivalent. For instance, nickel(II) complexes of glycine Schiff bases, where the chirality is introduced through a ligand like (S)-N-(benzylprolyl)aminobenzophenone, serve as effective templates for such transformations. researchgate.net The metal complex enforces a rigid, planar structure, increasing the acidity of the α-protons and allowing for stereocontrolled alkylation. researchgate.net The bulky chiral ligand effectively shields one face of the enolate, directing the incoming electrophile (in this case, a propyl halide) to the opposite face, thus establishing the desired stereochemistry. researchgate.net Subsequent hydrolysis removes the chiral auxiliary and the metal, yielding the target amino acid. researchgate.net

Another approach involves the use of chiral imidazolidinone or oxazolidinone auxiliaries. ethz.chox.ac.uk These auxiliaries, often derived from readily available amino acids, can be used to form chiral enolates that undergo highly diastereoselective alkylation reactions. ox.ac.uk The stereochemical outcome is dictated by the steric hindrance imposed by the auxiliary.

Table 1: Examples of Diastereoselective Alkylation for Amino Acid Synthesis

| Chiral Auxiliary | Electrophile | Diastereomeric Excess (d.e.) | Reference |

| (S)-N-(benzylprolyl)aminobenzophenone (in Ni(II) complex) | 1-Iodopentane | >92% | chemrxiv.org |

| 4,5-Dimethylimidazolidin-2-one | Not Specified | >92% ee (of final product) | ox.ac.uk |

Note: This table provides examples of the general strategy, not the specific synthesis of this compound, as direct literature for this exact transformation is limited.

The asymmetric Mannich reaction is a powerful carbon-carbon bond-forming reaction that establishes a β-amino carbonyl moiety. numberanalytics.com When a chiral auxiliary is employed, it can effectively control the stereochemical outcome of the reaction. For the synthesis of this compound, a chiral auxiliary would be attached to either the enolate component or the imine component.

For example, a chiral amine, such as (S,S)-(+)-pseudoephedrine, can be used as a chiral auxiliary on an α,β-unsaturated amide. tandfonline.com The conjugate addition of an amine to this system would proceed with high diastereoselectivity. Alternatively, chiral glycinates can be converted into their corresponding enolates and reacted with an imine in a Mannich-type reaction. mountainscholar.org The stereoselectivity is controlled by the chiral auxiliary on the glycinate.

Table 2: Chiral Auxiliaries in Asymmetric Mannich-Type Reactions

| Reaction Type | Chiral Auxiliary | Key Feature | Reference |

| Conjugate Addition | (S,S)-(+)-Pseudoephedrine | Attached to α,β-unsaturated amide | tandfonline.com |

| Aldimine Reaction | Chiral Glycinate | Boron-mediated aldol (B89426) reaction | mountainscholar.org |

| N-Acylimino Esters | Chiral Diamine | Forms complex with Cu(OTf)₂ catalyst | nih.gov |

The Schöllkopf method is a robust and widely used strategy for the asymmetric synthesis of α-amino acids, which can be adapted for β-amino acids. wikipedia.orgthieme-connect.de This method utilizes a chiral bis-lactim ether, typically derived from the cyclization of a dipeptide like Gly-Val, as a chiral auxiliary. wikipedia.org

The synthesis begins with the deprotonation of the prochiral center of the glycine unit within the bis-lactim ether using a strong base like n-butyllithium (n-BuLi). wikipedia.org The resulting carbanion is then alkylated with an appropriate electrophile, such as propyl iodide, to introduce the side chain of the target amino acid. The bulky isopropyl group of the valine auxiliary effectively blocks one face of the anion, leading to a highly diastereoselective alkylation. wikipedia.org Subsequent acidic hydrolysis cleaves the bis-lactim ether, releasing the desired this compound (as its methyl ester) and the chiral auxiliary, which can be recovered. wikipedia.org This method is known for achieving high enantiomeric excess, often exceeding 95% ee. wikipedia.org

Recent advancements have focused on palladium-catalyzed couplings of Schöllkopf bis-lactim ethers with aryl chlorides, expanding the scope of accessible amino acids. d-nb.info

Table 3: Key Steps in the Schöllkopf Bis-Lactim Alkylation

Catalytic Asymmetric Synthesis

Catalytic asymmetric methods offer a more atom-economical approach to chiral molecules, as only a substoichiometric amount of a chiral catalyst is required to generate a large quantity of the enantiomerically pure product.

Transition-metal catalysis is a cornerstone of modern asymmetric synthesis. nih.govmdpi.com For the synthesis of this compound, a key strategy is the asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or an α,β-unsaturated acid. Chiral transition-metal complexes, often featuring rhodium or ruthenium with chiral phosphine (B1218219) ligands, can catalyze the addition of hydrogen across the double bond with high enantioselectivity. rsc.org

Another powerful approach is the catalytic asymmetric conjugate addition. In this method, a nucleophile is added to an α,β-unsaturated carbonyl compound in the presence of a chiral transition-metal catalyst. For the synthesis of this compound, this could involve the conjugate addition of an amine source to an α,β-unsaturated ester.

The development of chiral aldehyde catalysis, sometimes in combination with transition metals, has also emerged as a promising strategy for the synthesis of amino acids. frontiersin.org These systems can activate glycine esters to form enolates that then react with various electrophiles in an enantioselective manner. frontiersin.org

Table 4: Catalytic Asymmetric Approaches to Amino Acid Synthesis

Enantioselective Transition-Metal Catalysis

Hydrogenation Approaches

Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral amino acids. This method typically involves the hydrogenation of a prochiral unsaturated precursor, such as a β-enamino ester or a related compound, using a chiral transition metal catalyst. For the synthesis of β-amino acids, rhodium and ruthenium complexes with chiral phosphine ligands are commonly employed. For instance, the asymmetric hydrogenation of a β-enamino ester substrate using a Rhodium-Me-DuPHOS catalyst can provide the desired amino acid precursor with high enantiomeric excess (ee). nih.gov Another well-established catalyst system is the Ruthenium-BINAP complex, which is effective for the asymmetric hydrogenation of β-ketoesters to produce chiral β-hydroxy esters, key intermediates that can be converted to the target β-amino acid. internationaljournalssrg.org The reaction proceeds under hydrogen pressure, and the choice of catalyst, solvent, and reaction conditions is crucial for achieving high yield and stereoselectivity. internationaljournalssrg.orgresearchgate.net

| Catalyst System | Substrate Type | Intermediate Product | Key Advantages |

|---|---|---|---|

| Rhodium-Me-DuPHOS | β-Cyano-α,β-unsaturated acid | Chiral β-cyano ester | Very high enantioselectivity. nih.gov |

| [NH2Et2][{RuCl((R)-(+)-BINAP)}2μ-Cl)3] | β-Ketoester | Optically-active (3R)-hydroxy ester | Powerful tool for synthesizing optically-active compounds. internationaljournalssrg.org |

C-H Functionalization (e.g., β-C−H Arylation)

Palladium(II)-catalyzed C-H functionalization has emerged as a versatile tool for the synthesis of unnatural amino acids. researchgate.netrsc.org Specifically, the β-C−H arylation of aliphatic acid derivatives allows for the direct introduction of an aryl group at the β-position. nih.gov This transformation often requires a directing group, such as 8-aminoquinoline, which is attached to the carboxylic acid. nih.gov The directing group coordinates to the palladium catalyst, positioning it to selectively activate a specific C-H bond. nih.govacs.org The reaction typically proceeds with a palladium salt like Pd(OAc)₂, an oxidant, and an aryl halide. rsc.orgnih.gov This methodology enables the synthesis of β-arylated amino acids, and by choosing a starting material with the desired stereochemistry, it can be applied to produce enantioenriched products like derivatives of this compound. nih.gov

| Catalyst | Directing Group | Reactants | Product Type |

|---|---|---|---|

| Pd(OAc)₂ | 8-Aminoquinoline | Amino acid carboxamide, Aryl iodide | β-Arylated amino acid derivative. researchgate.netnih.gov |

| Pd(OAc)₂ | Pyridine-type ligands | α-Amino acid (free carboxylic acid), Aryl iodide | β-Arylated α-amino acid. nih.gov |

Copper-Mediated Directed Allylic Substitution

Copper-catalyzed allylic substitution reactions offer a distinct approach for forming carbon-carbon bonds with high regioselectivity, typically favoring the γ-substituted product. wikipedia.org These reactions often utilize "hard" organometallic nucleophiles, such as Grignard reagents or organozinc reagents, in contrast to the "soft" nucleophiles used in palladium-catalyzed versions. wikipedia.org In the context of synthesizing this compound precursors, a chiral copper complex can be used to control the stereochemistry of the newly formed C-C bond in an allylic substitution reaction. The mechanism involves the coordination of the copper(I) catalyst to the double bond of the allylic substrate, followed by oxidative addition to form a Cu(III)-allyl intermediate. wikipedia.org Reductive elimination then yields the desired product. This method can be used to construct the carbon backbone of the target molecule with the correct stereochemistry. nih.gov

Organocatalytic Enantioselective Transformations

Organocatalysis, the use of small organic molecules as catalysts, provides a powerful metal-free alternative for asymmetric synthesis. nih.govuniurb.it For the synthesis of chiral β-amino acids, several organocatalytic strategies are available. For example, the enantioselective Mannich reaction, where an enolizable carbonyl compound reacts with an imine, can be catalyzed by chiral Brønsted acids or bases. uniurb.it Chiral phosphoric acids, for instance, can activate the imine towards nucleophilic attack, controlling the stereochemical outcome. uniurb.it Another approach is the use of bifunctional catalysts, such as thiourea-based catalysts, which can activate both the nucleophile and the electrophile through hydrogen bonding. uniurb.itcore.ac.uk These methods have been successfully applied to the synthesis of a wide range of enantioenriched amino acids and their derivatives. nih.govnih.gov

Substrate-Controlled Asymmetric Syntheses

Substrate-controlled methods rely on the inherent chirality of the starting material to direct the formation of new stereocenters.

Transformations from Pre-existing Chiral Pool Precursors

The chiral pool comprises readily available, enantiomerically pure natural products like amino acids, sugars, and terpenes. wikipedia.org Synthesizing this compound from a chiral pool precursor is an efficient strategy that leverages existing stereochemistry. wikipedia.orgbaranlab.org A common starting material is a natural L-amino acid, such as L-glutamic acid. researchgate.net The synthesis involves a series of chemical transformations to extend the carbon chain and modify the functional groups while preserving or inverting the original stereocenter as needed. For example, L-glutamic acid can be converted to (S)-5-(hydroxymethyl)-2-pyrrolidinone, which can then undergo further reactions to build the hexanoic acid backbone. researchgate.net This approach avoids the need for an asymmetric catalysis step for the key stereocenter, making it an attractive and often cost-effective route. baranlab.org

Derivatization of Unsaturated Precursors

This strategy involves starting with an achiral unsaturated compound and introducing the chirality through a substrate-controlled diastereoselective reaction. A key method is the conjugate addition (Michael reaction) of a chiral amine to an α,β-unsaturated ester, such as ethyl crotonate. beilstein-journals.org The stereochemistry of the chiral amine directs the addition to one face of the double bond, establishing the desired (R) configuration at the C3 position. The chiral auxiliary group (the chiral amine) is then removed in a subsequent step. This approach allows for the construction of the β-amino acid skeleton with high diastereoselectivity. beilstein-journals.orgwits.ac.za Another variation involves the derivatization of allylic alcohols, where the hydroxyl group can direct subsequent transformations. researchgate.net

Photochemical Reaction Pathways for β-Amino Acid Derivatives

Photochemical methods offer a powerful tool for the synthesis of complex organic molecules, including β-amino acid derivatives, under mild conditions. eurekalert.org These reactions often utilize visible light to initiate bond-forming processes. eurekalert.org

One notable photochemical approach involves the aminocarboxylation of alkenes. eurekalert.orgresearchgate.net In this method, a bifunctional oxime oxalate (B1200264) ester can be used to generate both an amine and an ester functionality in a single step through an energy transfer strategy. eurekalert.org This metal-free reaction is initiated by a photosensitizer, such as thioxanthone, which absorbs visible light and transfers energy to the oxime oxalate ester. eurekalert.org This energy transfer leads to the fragmentation of the ester, producing a carbon-centered ester radical and a nitrogen-centered iminyl radical. researchgate.net The carbon-centered radical then adds to an alkene, and the resulting radical intermediate is trapped by the iminyl radical to form the β-amino acid derivative. researchgate.net This method is notable for its broad substrate scope and tolerance of sensitive functional groups. eurekalert.orgresearchgate.net

Another significant photochemical pathway is the Wolff rearrangement of α-diazoketones. mdpi.com This process involves the photolytic generation of a ketene (B1206846) intermediate, which can then be trapped by various nucleophiles to yield carboxylic acid derivatives, including β-amino acids. mdpi.com The stereoselectivity of this reaction can be influenced by the presence of a chiral center within the starting α-diazoketone or by using chiral alcohols to trap the ketene intermediate. mdpi.com Continuous flow synthesis has been successfully applied to this reaction, demonstrating its potential for scalability. mdpi.com

The Yang cyclization is another photochemical reaction that can be used to synthesize azetidinols, which are precursors to β-amino acids. acs.org This intramolecular cyclization is initiated by the irradiation of specific aminoketones. acs.org

These photochemical strategies represent modern and efficient routes to β-amino acid derivatives, often proceeding under mild conditions and with high functional group tolerance. eurekalert.orgrsc.org

Resolution Techniques for Enantiomer Separation

The separation of enantiomers, a process known as resolution, is a critical step when a racemic mixture of 3-aminohexanoic acid is produced. mdpi.com Unlike diastereomers, enantiomers possess identical physical properties such as boiling point and solubility in achiral solvents, making their separation by conventional methods like distillation or simple crystallization challenging. mdpi.comlibretexts.org Therefore, specialized techniques are required to resolve a racemic mixture into its individual enantiomers. mdpi.com

One of the most established methods for resolving racemic amines or carboxylic acids is through the formation of diastereomeric salts. libretexts.org For a racemic mixture of 3-aminohexanoic acid, a chiral resolving agent, which is an enantiomerically pure acid or base, is introduced. For instance, a chiral base like (R)-1-phenylethanamine can be reacted with racemic 3-aminohexanoic acid to form a mixture of diastereomeric salts: ((R)-acid)-(R)-base) and ((S)-acid)-(R)-base). libretexts.org These diastereomeric salts have different physical properties and can be separated by fractional crystallization. libretexts.org After separation, the individual diastereomeric salts are treated with a strong acid to liberate the enantiomerically pure (R)- or (S)-3-aminohexanoic acid. libretexts.org

Chromatographic methods are also powerful tools for enantiomer separation. mdpi.comscispace.com High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used technique. scispace.com The CSP creates a chiral environment where the two enantiomers of 3-aminohexanoic acid interact differently, leading to different retention times and thus their separation. mdpi.com Chiral crown ethers are a type of CSP that can be used to resolve compounds containing a primary amine group, like 3-aminohexanoic acid. scispace.com

Gas chromatography (GC) is another effective method, particularly after derivatization of the amino acid. nih.govresearchgate.net The enantiomers are first converted into volatile derivatives, for example, by esterification of the carboxyl group and acylation of the amino group. researchgate.net These diastereomeric derivatives can then be separated on a chiral GC column. nih.gov A common derivatization procedure involves forming N-trifluoroacetyl-O-methyl esters. nih.gov

Enzymatic resolution offers a highly selective alternative. Specific enzymes can selectively react with one enantiomer in a racemic mixture. For example, an ω-transaminase can be used for the kinetic resolution of racemic amines. google.com The enzyme will selectively convert one enantiomer into a ketone, leaving the other enantiomer unreacted and thus resolved. google.com

| Resolution Technique | Principle | Key Features |

| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form separable diastereomers. libretexts.org | Established method; relies on fractional crystallization. libretexts.org |

| Chiral HPLC | Differential interaction with a chiral stationary phase. scispace.com | Widely applicable; various CSPs available. scispace.com |

| Chiral GC | Separation of volatile diastereomeric derivatives on a chiral column. nih.govresearchgate.net | High resolution; requires derivatization. nih.govresearchgate.net |

| Enzymatic Resolution | Selective enzymatic transformation of one enantiomer. google.com | High enantioselectivity; mild reaction conditions. google.com |

Biocatalytic and Enzymatic Synthesis Routes

Biocatalytic methods provide an environmentally friendly and highly selective alternative for the synthesis of enantiopure β-amino acids. researchgate.net These methods utilize enzymes to catalyze stereoselective reactions, often with high efficiency and under mild conditions.

Lipase-Mediated Biotransformations

Biocatalysis, particularly using lipases, offers a highly efficient and environmentally benign approach to obtaining enantiomerically pure compounds. Lipases are widely used for the kinetic resolution of racemic mixtures of acids and amines due to their high enantioselectivity. nih.govrsc.org This method relies on the enzyme's ability to selectively acylate or hydrolyze one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and in high enantiomeric excess. rsc.orgalmacgroup.com

In the context of this compound, a lipase-mediated kinetic resolution would typically start with a racemic mixture of 3-aminohexanoic acid or its ester derivative. The enzyme, often in an organic solvent, would then selectively catalyze the acylation of the (R)-enantiomer or the hydrolysis of the ester of the (S)-enantiomer. For example, lipases such as those from Pseudomonas cepacia and Candida antarctica (CAL-B) have demonstrated excellent enantioselectivity in resolving various racemic amines and acids. rsc.orgalmacgroup.commdpi.com

The efficiency of the resolution is often quantified by the enantiomeric ratio (E-value), with higher values indicating better selectivity. Research on related compounds has shown that lipases can achieve high E-values, leading to products with excellent enantiomeric purity. researchgate.net After the enzymatic reaction, the acylated (R)-amine can be separated from the unreacted (S)-acid (or vice versa) and then deprotected to yield the desired this compound.

Table 1: Examples of Lipase-Mediated Kinetic Resolutions

| Substrate | Lipase | Reaction Type | Key Finding |

|---|---|---|---|

| Racemic 3-aryl alkanoic acids | Pseudomonas cepacia, Alcaligenes spp., Pseudomonas fluorescens | Hydrolysis of ethyl esters | Excellent enantioselection observed. almacgroup.com |

| Racemic amines | Lipase (e.g., from Candida antarctica) | Acylation | Selective acylation of one enantiomer allows for separation. rsc.org |

Engineered Biosynthetic Pathways for β-Amino Acid Production

Metabolic engineering and synthetic biology provide powerful tools for the de novo production of non-proteinogenic amino acids, including β-amino acids, in microbial hosts like Escherichia coli. nih.govfrontiersin.org These approaches involve the design and construction of novel biosynthetic pathways by introducing heterologous genes and modifying native metabolic networks. nih.govresearchgate.net

While specific engineered pathways for the direct production of this compound are not detailed in the search results, the principles for producing other β-amino acids like β-alanine can be extrapolated. nih.gov The biosynthesis of a target β-amino acid generally involves identifying or engineering enzymes that can catalyze key steps, such as transamination or decarboxylation, and ensuring a sufficient supply of the necessary precursors. researchgate.netrsc.org

For instance, the production of β-alanine in E. coli has been enhanced by overexpressing a highly active L-aspartate-α-decarboxylase and engineering the upstream pathways to increase the availability of the precursor, L-aspartate. nih.gov A similar strategy for this compound would require the identification or engineering of an aminotransferase or a decarboxylase with the desired substrate specificity and stereoselectivity. This engineered enzyme would then be introduced into a suitable microbial host, and the host's metabolism would be optimized to channel metabolic flux towards the synthesis of the necessary precursors, such as a 3-ketohexanoic acid derivative.

Recent advancements have focused on expanding the repertoire of biosynthesized amino acids beyond the canonical 22, demonstrating the potential for producing a wide array of non-proteinogenic amino acids for various applications. frontiersin.org The development of biocatalytic N-substitution reactions to create α,β-diamino acids further highlights the versatility of engineered enzymatic systems. nih.gov

Table 2: Key Strategies in Engineered Biosynthesis of Amino Acids

| Strategy | Description | Example Application |

|---|---|---|

| Heterologous Gene Expression | Introduction of genes from other organisms to create a new metabolic function. | Expression of L-aspartate-α-decarboxylase from Bacillus tequilensis in E. coli for β-alanine production. nih.gov |

| Metabolic Pathway Engineering | Modification of native metabolic pathways to increase precursor supply and reduce byproduct formation. | Knocking out competing pathways and overexpressing genes in the aspartate biosynthesis pathway. nih.gov |

Biosynthesis and Natural Occurrence of β Aminohexanoic Acid Motifs

Natural Abundance and Isolation of β-Amino Acids

β-Amino acids are found in nature both as free molecules and as constituents of larger, more complex structures. google.com Optically active β-amino acids exist as free substances with notable pharmacological profiles. google.com For instance, β-alanine is a well-known, naturally occurring β-amino acid found widely in animals, plants, and microorganisms. mmsl.cz In mammals, it is a component of dipeptides such as carnosine and anserine. mmsl.cz

More frequently, β-amino acids are identified as integral parts of peptidic natural products. google.com They are found in nonribosomal peptides, alkaloids, and other secondary metabolites. rsc.orgpeptide.com In many cyclic peptides, both the carboxyl and β-amino groups of the β-amino acid residue participate in forming the ring structure. rsc.org β-Phenylalanine and β-tyrosine, for example, are components of various natural products, including the jaspamide depsipeptides isolated from marine sponges and astin alkaloids from Aster tataricus roots. peptide.com The inclusion of these residues contributes to the structural diversity and unique biological functions of these natural products. rsc.org

Microorganisms and plants are prolific sources of secondary metabolites containing β-amino acids. mmsl.czmmsl.cz These compounds often exhibit significant biological activities. rsc.org Producers include a wide range of microorganisms such as Cyanobacteria, Bacillus, Actinomycetales, and Myxobacteria. rsc.orgresearchgate.net Notable examples include the anticancer agent paclitaxel (B517696) (Taxol) from the western yew tree (Taxus brevifolia), which contains a β-phenylalanine derivative, and the antibiotic bleomycin (B88199) from Streptomyces, which features a 2,3-diaminopropionate moiety. rsc.orgrsc.orgnih.gov

In plants, β-amino acids play various roles. frontiersin.org β-Alanine, for example, is not only a precursor to pantothenate (Vitamin B5) but also accumulates as a response molecule to stresses like extreme temperatures, drought, and heavy metal shock. frontiersin.orgnih.gov Some β-amino acids, such as β-tyrosine, are thought to have defensive functions in plants. frontiersin.org In bacteria, certain secondary metabolites containing β-amino acids have been linked to virulence, highlighting their importance in host-pathogen interactions. anr.fr

Table 1: Examples of Natural Products Containing β-Amino Acids

| Natural Product | β-Amino Acid Moiety | Source Organism | Biological Activity |

| Paclitaxel (Taxol) | N-Benzoyl-(2R,3S)-3-phenylisoserine | Taxus brevifolia (Western Yew) | Anticancer rsc.orgrsc.orgnih.gov |

| Bleomycin | 2,3-Diaminopropionate | Streptomyces sp. | Anticancer rsc.org |

| Microcystins | (2S,3S)-3-Amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (Adda) | Cyanobacteria (Microcystis sp.) | Cytotoxic, Hepatotoxic rsc.org |

| Jaspamides | β-Tyrosine | Jaspis sp. (Marine Sponge) | Insecticidal, Antimicrobial peptide.com |

| Astins | β-Phenylalanine | Aster tataricus (roots) | Immunosuppressive peptide.com |

| Cispentacin | cis-2-Aminocyclopentane-1-carboxylic acid | Streptomyces sp. | Antifungal mmsl.cz |

| β-Alanine Betaine | β-Alanine | Certain plants | Osmoprotectant frontiersin.org |

Enzymatic Pathways for β-Amino Acid Formation in Biological Systems

Nature employs several elegant enzymatic strategies to synthesize β-amino acids. These pathways can be broadly categorized into those that modify existing α-amino acids and those that build the β-amino acid skeleton de novo. rsc.orgresearchgate.net

The most common biosynthetic origin for β-amino acids is the enzymatic modification of proteinogenic α-amino acids. rsc.org This conversion is primarily achieved through intramolecular rearrangement reactions where the amino group is shifted from the α-carbon to the adjacent β-carbon. rsc.org Enzymes known as aminomutases catalyze this transformation. nih.gov For example, proteinogenic precursors like L-aspartate, L-glutamate, and L-phenylalanine are converted into their corresponding β-amino acid forms. rsc.org Another route involves the decarboxylation of acidic amino acids; for instance, L-aspartate can be decarboxylated by aspartate decarboxylase (ADC) to form β-alanine, a key step in coenzyme A biosynthesis in bacteria. rsc.org

In addition to modifying α-amino acids, organisms can synthesize β-amino acids from non-amino acid precursors. rsc.orgrsc.org One such de novo pathway is found in the biosynthesis of certain polyketides, where a β-keto acyl intermediate undergoes transamination to introduce the amino group at the β-position. rsc.org Another de novo route is the synthesis of β-alanine from the degradation of uracil (B121893), a pathway that occurs in organisms like yeast and certain bacteria. frontiersin.orgbiorxiv.org In this pathway, uracil is reduced and hydrolyzed to N-carbamoyl-β-alanine, which is then converted to β-alanine by β-alanine synthase. biorxiv.org Plants also exhibit diverse de novo pathways, using precursors such as spermine, spermidine, and propionate (B1217596) to generate β-alanine. frontiersin.orgfrontiersin.org

Aminomutases are a key class of enzymes responsible for the interconversion of α- and β-amino acids. nih.gov These enzymes can be classified based on their catalytic mechanism. One major family utilizes a 4-methylideneimidazole-5-one (MIO) cofactor, which is autocatalytically formed from an internal Ala-Ser-Gly motif in the enzyme's active site. nih.govnih.gov Unlike other aminomutases that rely on radical mechanisms, MIO-containing enzymes use the MIO group as an electrophilic catalyst. nih.gov

The mechanism for a MIO-dependent phenylalanine aminomutase (PAM), for instance, involves the elimination of the α-amino group from L-phenylalanine to form an (E)-cinnamic acid intermediate, which remains bound to the enzyme. nih.govkuleuven.be This is followed by the stereospecific re-addition of the ammonia (B1221849) to the β-carbon, yielding β-phenylalanine. nih.govnih.gov This reaction is reversible, and the enzyme can also catalyze the amination of cinnamic acid derivatives to produce a variety of α- and β-amino acids. nih.govkuleuven.be Other aminomutase reactions include glutamate (B1630785) mutase-type enzymes, which catalyze the rearrangement of the carbon skeleton itself to form β-glutamate. rsc.org

Table 2: Summary of Enzymatic Pathways to β-Amino Acids

| Pathway Type | Precursor(s) | Key Enzyme Type | Example Product |

| Rearrangement | α-Amino Acids (e.g., L-Phenylalanine) | Aminomutase (MIO-dependent) | β-Phenylalanine nih.govnih.gov |

| Decarboxylation | α-Amino Acids (e.g., L-Aspartate) | Decarboxylase | β-Alanine rsc.org |

| C-C Rearrangement | L-Glutamate | Glutamate Mutase | β-Glutamate rsc.org |

| De Novo (Polyketide) | β-Keto acyl intermediate | Aminotransferase | Various β-amino acids rsc.org |

| De Novo (Pyrimidine degradation) | Uracil | β-Alanine Synthase | β-Alanine biorxiv.org |

| De Novo (Polyamine degradation) | Spermine/Spermidine | Polyamine Oxidase/DAO | β-Alanine frontiersin.org |

Integration of β-Aminohexanoic Acid Units into Complex Natural Products

The incorporation of β-amino acids, such as (3R)-3-Aminohexanoic acid, into the structures of complex natural products is a key mechanism for generating molecular diversity and unique biological functions. rsc.org These non-proteinogenic amino acids provide distinct structural architectures compared to their α-amino acid counterparts. rsc.org The biosynthetic machinery of microorganisms has evolved specialized pathways to integrate these building blocks into various molecular scaffolds, including nonribosomal peptides, macrolactam polyketides, and nucleoside hybrids. rsc.org

Nonribosomal peptides (NRPs) are a class of secondary metabolites synthesized by large, modular enzyme complexes called nonribosomal peptide synthetases (NRPSs), independent of messenger RNA. wikipedia.org These enzymatic assembly lines allow for the incorporation of a wide variety of non-proteinogenic amino acids, including β-amino acids. uzh.ch The core machinery of an NRPS module is responsible for recognizing, activating, and adding a specific amino acid to the growing peptide chain. uzh.ch This process involves the coordinated action of several domains: an adenylation (A) domain that selects and activates the amino acid as an aminoacyl-adenylate, a peptidyl carrier protein (PCP) domain that covalently binds the activated amino acid via a phosphopantetheine arm, and a condensation (C) domain that catalyzes peptide bond formation. uzh.ch

Research has shown that some NRPS systems exhibit flexibility in substrate recognition, allowing for the incorporation of unnatural amino acids. uni-marburg.de For instance, the thioesterase (TE) domain of the surfactin (B1297464) NRPS, which catalyzes the final cyclization and release of the peptide, has been shown to tolerate substrates containing ε-aminohexanoic acid (a structural isomer of 3-aminohexanoic acid) as a spacer. uni-marburg.de The insertion of 6-aminohexanoic acid has been explored as a strategy to create peptide analogs with modified properties, such as increased stability against enzymatic degradation. mdpi.com In some cases, hybrid polyketide-peptide products have been synthesized containing aminohexanoic acid units that act as alkyl spacers within the molecular structure. nih.gov This demonstrates the capacity of biosynthetic systems, including both ribosomal and nonribosomal pathways, to utilize β-amino acid motifs to construct complex macrocyclic structures. nih.gov

Macrolactam Polyketide Assembly

A significant number of macrolactam antibiotics, which are macrocyclic polyketides, are assembled using a β-amino acid as a starter unit for the polyketide chain. nih.govnih.gov The biosynthetic pathway of vicenistatin (B134152), a 20-membered macrolactam, provides a well-characterized model for how these starter units are incorporated onto a modular polyketide synthase (PKS). nih.govcapes.gov.brtandfonline.com Although vicenistatin itself contains a 3-aminoisobutyrate (B1258132) starter unit, the enzymatic machinery for its incorporation is conserved across numerous macrolactam biosynthetic pathways, suggesting a common mechanism. nih.govtandfonline.compnas.org

The key steps in this conserved loading mechanism are:

β-Amino Acid Recognition and Activation : A specialized adenylation (A) enzyme, often referred to as a VinN-type enzyme, selectively recognizes a specific β-amino acid and activates it. nih.govtandfonline.com The diversity of these enzymes allows for the incorporation of different β-amino acid starter units in various macrolactams. tandfonline.com

Transfer to a Carrier Protein : The activated β-amino acid is transferred to a standalone acyl carrier protein (ACP), forming a β-aminoacyl-ACP intermediate. nih.govtandfonline.com

Modification of the Starter Unit : In many pathways, including that of vicenistatin, the β-aminoacyl-ACP is further modified. For example, an amide-forming adenylation enzyme (VinM) can attach another amino acid (L-alanine in the case of vicenistatin) to the amino group of the starter unit, forming a dipeptidyl-ACP. nih.govpnas.orgacs.org

Loading onto the PKS : A trans-acting acyltransferase (AT) domain (e.g., VinK) then transfers the fully prepared starter unit from the standalone ACP to the loading module of the main PKS assembly line, initiating polyketide chain elongation. tandfonline.compnas.org

This modular and conserved mechanism allows for the integration of various β-amino acids into complex polyketide structures, as illustrated by the natural products listed in the table below.

| Natural Product | β-Amino Acid Starter Unit | Source Organism |

| Vicenistatin | 3-Aminoisobutyrate | Streptomyces halstedii pnas.org |

| Hitachimycin | (S)-β-Phenylalanine | Streptomyces scabrisporus tandfonline.comresearchgate.net |

| Cremimycin | 3-Aminononanoate | Streptomyces sp. CL392 tandfonline.com |

| Fluvirucin B2 | 3-Aminoisobutyrate | Actinoplanes sp. N902-109 tandfonline.com |

| Incednine | 3-Aminoisobutyrate | Streptomyces sp. ML694-90F3 tandfonline.com |

Nucleoside–β-Amino Acid Hybrid Formations

Another important class of natural products that integrates β-amino acid motifs is the nucleoside–β-amino acid hybrids. rsc.org In these molecules, a β-amino acid is structurally linked to a nucleoside, creating a hybrid architecture with significant biological activity. rsc.orgresearchgate.net These compounds are often potent antibiotics.

Prominent examples of this structural class include:

Blasticidin S : This antifungal antibiotic, used in agriculture, features a cytosine nucleoside linked to a unique β-amino acid derivative. researchgate.net

Gougerotin (B3049513) : Another antibiotic, gougerotin contains a pyrimidine (B1678525) nucleoside attached to a peptidyl moiety derived from a β-amino acid. researchgate.net

The presence of a β-amino acid in these structures is critical to their function. The integration of these units represents a key biosynthetic strategy to produce complex, bioactive molecules that merge components from different metabolic pathways. rsc.org

Mechanistic Biological Studies and Biochemical Interactions of 3r 3 Aminohexanoic Acid

Conformational Analysis of Peptidomimetics Incorporating (3R)-3-Aminohexanoic Acid

Peptidomimetics are compounds designed to mimic natural peptides, and the inclusion of β-amino acids like this compound is a key strategy in their design. The additional methylene (B1212753) group in the backbone of β-amino acids introduces a level of conformational constraint that has profound effects on the resulting secondary structure and stability of the peptide.

The incorporation of β-amino acids into a peptide sequence fundamentally alters its folding predispositions. Unlike α-peptides, which commonly form α-helices and β-sheets, peptides containing β-amino acids, known as β-peptides or foldamers, can adopt unique and highly stable secondary structures. acs.org The presence of this compound can induce the formation of specific helical structures, such as the 14-helix, which is characterized by 14-membered hydrogen-bonded rings. acs.org Carbocyclic β-amino acids, which have limited flexibility due to their ring structures, are particularly effective as inducers of helices or turns. rsc.org

The ability to control the shape of these peptides allows for the design of scaffolds where functional groups can be precisely positioned in three-dimensional space. acs.org Even short sequences of four to six residues containing β-amino acids can form stable secondary structures like helices and turns. acs.orgnih.gov This structural predictability is a significant advantage in designing molecules that can mimic the "epitopes" or active regions of natural proteins. acs.org Methods to further stabilize these structures include macrocyclization or the use of turn-inducing residues like proline. nih.gov

Table 1: Common Secondary Structures Induced by β-Amino Acids

| Secondary Structure | Key Characteristics | Stabilizing Factors |

| 14-Helix | A robust helical fold common in β-peptides. | Intramolecular hydrogen bonds forming 14-membered rings. |

| 12/10-Helix | An alternative helical structure with alternating hydrogen bond directions. | Specific sequence patterns of β2- and β3-amino acids. |

| β-Turns | Compact reverse turns connecting strands of a peptide. | Stabilized by proline residues, D-amino acids, or macrocyclization. nih.gov |

| Hairpins | Formed by two antiparallel β-strands connected by a turn. | Induced by turn mimetics and stabilized by side-chain interactions. nih.gov |

This table summarizes secondary structures commonly formed by peptidomimetics containing β-amino acids, based on established principles in the field.

A critical advantage of incorporating β-amino acids such as this compound into peptides is the significant enhancement of their resistance to enzymatic degradation. acs.orgrsc.org Proteases, the enzymes responsible for peptide breakdown, are highly specific to the structure of α-peptides and α-peptide bonds. The altered backbone configuration of peptides containing β-amino acids, with an extra carbon atom, makes them poor substrates for these enzymes. nih.gov

This inherent resistance is due to several factors:

Altered Backbone Geometry : The different electronic environment and backbone configuration of β-amino acids are not recognized efficiently by the active sites of proteases. nih.gov

Steric Hindrance : The modified structure disrupts the precise alignment required for enzymatic cleavage. americanpeptidesociety.org

Lack of Specific Enzymes : Mammalian systems generally lack enzymes capable of effectively cleaving the bond between an α-amino acid and a β-amino acid. researchgate.net

Studies have demonstrated that peptides containing β-amino acids exhibit remarkable stability against common proteases like trypsin and chymotrypsin, with little to no degradation observed even after extended incubation periods. acs.org This proteolytic resistance is a crucial property for the development of peptide-based therapeutics, as it can significantly prolong their half-life and bioavailability in biological systems. acs.org

Enzyme-Substrate and Enzyme-Inhibitor Interaction Dynamics

The specific stereochemistry and structure of this compound and related compounds dictate their interactions with enzymes, allowing them to act as substrates or inhibitors and thereby modulate biochemical pathways.

A well-characterized example of enzyme interaction is that of the 3-Keto-5-aminohexanoate Cleavage Enzyme (Kce), which is involved in the anaerobic fermentation of lysine. nih.govcreative-enzymes.com This enzyme catalyzes the reversible cleavage of (5S)-5-amino-3-oxohexanoate (a keto derivative related to 3-aminohexanoic acid) in the presence of acetyl-CoA to produce 3-aminobutanoyl-CoA and acetoacetate. uniprot.orguniprot.org

Structural and biochemical analyses of Kce from Candidatus Cloacamonas acidaminovorans reveal a sophisticated binding mechanism:

Enzyme Structure : Kce functions as a homotetramer and possesses a canonical (β/α)8 TIM barrel fold, a common structure for enzymes. nih.gov

Active Site : The active site is located at the C-terminal end of the β-barrel and features a crucial Zn2+ ion. nih.gov This metal ion is coordinated by three conserved amino acid residues: His-46, His-48, and Glu-230. nih.goviucr.org

Substrate Binding : The substrate, (S)-3-keto-5-aminohexanoate, binds to the active site as a bidentate chelator, with both its carboxylate oxygen and its keto group coordinating the Zn2+ ion. nih.gov The binding is further stabilized by hydrogen bonds with other active site residues, including Ser-82 and Thr-106. nih.gov The binding of the substrate induces a conformational change, particularly in a flexible loop (β3-α3 loop), which closes over the active site. nih.gov

Enzymatic reactions are often highly stereospecific, meaning the enzyme preferentially interacts with one stereoisomer over another. The 3-Keto-5-aminohexanoate Cleavage Enzyme (Kce) demonstrates this principle clearly.

While the natural substrate for Kce is (S)-3-keto-5-aminohexanoate, the enzyme also displays activity with the (R)-enantiomer. Kinetic studies have shown a moderate stereospecificity; the rate of reaction with (R)-3-keto-5-aminohexanoate is approximately 40% of the activity observed with the preferred (S)-enantiomer. nih.gov This indicates that while the active site is optimized for the S-configuration, the R-configuration can still be accommodated, albeit less efficiently. This preference is dictated by the precise three-dimensional arrangement of the amino acid residues in the active site that interact with the substrate. nih.gov For instance, the interaction between the substrate and residues like Gly-85 is key for the proper positioning that leads to catalysis, and this interaction is optimal for the (S)-ligand. nih.gov

By acting as substrates or inhibitors for key enzymes, compounds like this compound and its derivatives can modulate entire biochemical pathways.

The action of the 3-Keto-5-aminohexanoate Cleavage Enzyme (Kce) is a critical step in the lysine fermentation pathway in anaerobic bacteria such as Fusobacterium nucleatum and Cloacimonas acidaminovorans. uniprot.orgcapes.gov.br In this pathway, L-lysine is degraded into smaller molecules like acetate (B1210297) and butyrate. capes.gov.br The cleavage of 3-keto-5-aminohexanoate by Kce is a central reaction that breaks the six-carbon chain, leading to the formation of 3-aminobutyryl-CoA and acetoacetate, which are further metabolized. nih.govannualreviews.org The regulation of Kce activity, therefore, directly influences the metabolic flux through this pathway. annualreviews.org

Similarly, related analogues of 3-aminohexanoic acid can modulate other pathways. For example, 6-aminohexanoic acid (aminocaproic acid), an isomer, is known to act as an inhibitor of proteolytic enzymes like plasmin, thereby interfering with the fibrinolysis pathway responsible for breaking down blood clots. This illustrates the broader principle that amino acid analogues can serve as powerful tools to influence specific biological processes.

Spectroscopic Techniques for Structural and Stereochemical Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different hydrogen atoms in the molecule. The chemical shifts are influenced by the electronic environment of the protons. For instance, protons closer to electronegative atoms like oxygen and nitrogen will appear at a higher chemical shift (downfield).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, often allowing for the clear resolution of each carbon signal. libretexts.org The positions of the signals are indicative of the type of carbon (e.g., carbonyl, alkyl).

Table 1: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 (COOH) | - | ~175-180 |

| C2 (CH₂) | ~2.3-2.5 | ~35-40 |

| C3 (CH-NH₂) | ~3.0-3.3 | ~45-50 |

| C4 (CH₂) | ~1.4-1.6 | ~30-35 |

| C5 (CH₂) | ~1.3-1.5 | ~20-25 |

| C6 (CH₃) | ~0.9 | ~13-15 |

| NH₂ | ~1.5-3.0 (broad) | - |

| OH (COOH) | ~10-12 (broad) | - |

| Note: These are predicted values and can vary based on solvent and experimental conditions. |

Detailed analysis of coupling patterns in high-resolution NMR spectra can further confirm the connectivity of the atoms within the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups.

The presence of a carboxylic acid is confirmed by a very broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a strong C=O stretching band around 1710 cm⁻¹. The amino group (N-H) typically shows a stretching vibration in the range of 3300-3500 cm⁻¹ and a bending vibration around 1580-1650 cm⁻¹. uniroma1.it The C-H stretching vibrations of the alkyl chain are observed between 2850 and 3000 cm⁻¹. uniroma1.it

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid (O-H) | Stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid (C=O) | Stretch | ~1710 | Strong |

| Amine (N-H) | Stretch | 3300-3500 | Medium |

| Amine (N-H) | Bend | 1580-1650 | Medium |

| Alkyl (C-H) | Stretch | 2850-3000 | Strong |

| Note: The exact positions and intensities of the bands can be influenced by factors such as the physical state of the sample and intermolecular interactions. |

Circular Dichroism (CD) Spectroscopy (for optical activity)

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. wikipedia.org This technique is particularly valuable for determining the stereochemistry of a molecule and studying its conformation in solution. libretexts.org

For this compound, the CD spectrum provides a unique signature that is a direct consequence of its specific three-dimensional arrangement of atoms. The sign and magnitude of the CD signals (often reported as molar ellipticity) at specific wavelengths are characteristic of the (R)-enantiomer. This allows for its differentiation from its (S)-enantiomer counterpart. The absolute configuration of similar amino acids has been determined using a combination of experimental CD data and theoretical calculations. researchgate.net The technique is highly sensitive to the stereochemical configuration.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the most definitive method for determining the absolute configuration and three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to generate a precise electron density map of the molecule.

This map reveals the exact spatial arrangement of each atom, confirming the connectivity and, most importantly, the absolute stereochemistry at the chiral center (C3). This technique provides unambiguous proof of the (R)-configuration. Furthermore, X-ray crystallography elucidates the solid-state structure, including details about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding within the crystal lattice. For complex molecules, crystallographic analysis of a derivative may be used to confirm the structure and stereochemistry. acs.org

Advanced Analytical and Spectroscopic Characterization of 3r 3 Aminohexanoic Acid

Biodegradability and Environmental Fate

The environmental fate of β-amino acids is not as extensively studied as that of their α-amino acid counterparts. However, like other amino acids, they are expected to be biodegradable. The presence of both an amino and a carboxyl group makes them susceptible to microbial degradation. The rate and pathway of degradation in the environment would depend on various factors, including the specific microbial populations present and the environmental conditions.

Green Synthesis Approaches

The development of environmentally friendly methods for synthesizing (3R)-3-Aminohexanoic acid is a key goal of green chemistry.

Biocatalysis: As mentioned in the synthesis section, the use of enzymes (biocatalysis) is a cornerstone of green chemistry. Enzymatic routes can reduce the need for harsh reagents, solvents, and protecting groups, and often proceed with high selectivity under mild conditions, minimizing waste and energy consumption. smolecule.com

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product (high atom economy) are preferred. Catalytic asymmetric methods, such as copper-catalyzed hydroamination, are generally more atom-economical than methods that rely on stoichiometric chiral auxiliaries. chinesechemsoc.org

Renewable Feedstocks: Research into utilizing renewable resources as starting materials for chemical synthesis is a major area of green chemistry. While not yet standard for this compound, this remains a long-term goal for sustainable chemical production.

Applications of 3r 3 Aminohexanoic Acid in Materials Science and Chemical Synthesis

Development of Peptidomimetics with Enhanced Properties

The synthesis of unnatural amino acids is a significant area of research for designing novel molecules that mimic the conformation of naturally active peptides. jddtonline.info These molecules, known as peptidomimetics, are specifically designed to exhibit high receptor affinity and selectivity while possessing enhanced bioavailability and metabolic stability compared to their natural counterparts. jddtonline.info

(3R)-3-Aminohexanoic acid serves as a crucial component in this field. As a β-amino acid, its incorporation into a peptide chain alters the backbone structure, making it less susceptible to cleavage by peptidases and other proteolytic enzymes. This modification addresses a primary limitation of natural peptide-based therapeutics, which is their rapid degradation in vivo. The altered spacing of side chains and the different conformational preferences of the β-amino acid backbone can also lead to peptidomimetics with novel secondary structures and improved binding affinities for specific biological targets.

Table 1: Comparison of α-Amino Acid and β-Amino Acid Peptide Backbones

| Feature | Standard Peptide (α-Amino Acids) | Modified Peptide (β-Amino Acids) |

|---|---|---|

| Backbone Structure | Repeating -(NH-CHR-CO)- units | Repeating -(NH-CHR-CH₂-CO)- units |

| Susceptibility to Proteolysis | High | Low / Resistant |

| Conformational Flexibility | Defined by Ramachandran angles | Increased flexibility, can form stable helices and sheets |

| Application Goal | Mimic natural peptide function | Enhance stability and bioavailability |

Utilization as Chiral Building Blocks in Complex Organic Synthesis

Chiral building blocks are essential in modern organic synthesis, particularly for producing optically pure compounds and medicines. symeres.com Amino acids are a versatile source of these building blocks, and this compound is no exception. figshare.comnih.gov Its predefined stereochemistry allows for the synthesis of complex target molecules with high stereocontrol, avoiding the need for difficult chiral separations or asymmetric synthesis steps later in the synthetic route.

The enantiopure nature of this compound makes it an invaluable starting material for the synthesis of a wide array of pharmaceutical agents. Unnatural amino acids are key components in drug discovery, providing a source of chirality and dense functionality that can be integrated into drug-like compounds. bioascent.com The amine and carboxylic acid groups serve as convenient handles for chemical elaboration, allowing the molecule to be incorporated into larger, more complex structures. The specific (R)-configuration dictates the three-dimensional arrangement of the final product, which is often critical for its biological activity and selective interaction with chiral receptors or enzyme active sites. For example, derivatives of similar amino acid scaffolds have been developed as antimicrobial candidates targeting multidrug-resistant pathogens. nih.gov

This compound is a direct precursor for the synthesis of chiral heterocyclic compounds, particularly β-lactams. The intramolecular cyclization of β-amino acids leads to the formation of the four-membered β-lactam ring, a core structural motif in a major class of antibiotics, including penicillins and cephalosporins. The use of an enantiopure precursor like this compound ensures that the resulting β-lactam is also enantiopure, which is crucial for its therapeutic efficacy. Beyond β-lactams, this chiral building block can be used to construct a variety of other nitrogen-containing heterocyclic systems that are prevalent in medicinal chemistry.

Role in Polymer Chemistry and Advanced Materials

The unique properties of amino acids are increasingly being leveraged in materials science to create functional and biodegradable polymers for biomedical applications.

Poly(ester amide)s (PEAs) are a promising class of biodegradable materials that combine the hydrolyzable ester linkages of polyesters with the strong intermolecular hydrogen bonding of polyamides. mdpi.comresearchgate.net This combination results in materials with good mechanical properties and tunable degradation rates. mdpi.comresearchgate.net

This compound can be used as a monomer in the synthesis of PEAs. nih.govnih.gov The incorporation of this amino acid introduces chirality and specific functionality into the polymer backbone. The ester groups allow the polymer to degrade under physiological conditions, while the amide groups contribute to its thermal and mechanical stability. nih.gov By varying the amino acid component, along with the diol and dicarboxylic acid monomers, researchers can fine-tune the polymer's properties, such as its degradation profile, hydrophilicity, and cell adhesion characteristics, making it suitable for applications like tissue engineering scaffolds and controlled drug delivery systems. researchgate.netnih.gov

Table 2: Components and Properties of Amino Acid-Based Poly(ester amide)s (PEAs)

| Polymer Component | Function | Resulting Polymer Property |

|---|---|---|

| Diol & Dicarboxylic Acid | Forms the polyester (B1180765) backbone | Influences flexibility and basic degradation rate |

| Amino Acid (e.g., this compound) | Forms amide linkages | Enhances mechanical strength, thermal stability, and provides sites for enzymatic degradation |

| Side Chain of Amino Acid | Provides chemical functionality | Affects hydrophilicity, cell interaction, and can be used for further functionalization |

Design and Synthesis of Novel Unnatural Amino Acid Scaffolds

Unnatural amino acids (UAAs) are amino acids not typically found in natural protein synthesis. They are vital in drug discovery and protein engineering because their unique structures can enhance the stability, selectivity, and activity of molecules. jddtonline.info

This compound can serve as a foundational scaffold for the synthesis of other, more complex unnatural amino acids. Its existing stereocenter and functional groups provide a strategic starting point for chemical modifications. For instance, the hydrocarbon chain can be further functionalized, or the amine and carboxyl groups can be used in coupling reactions to build larger, more intricate UAA structures. This approach allows chemists to rationally design and synthesize novel amino acid building blocks with tailored properties for specific applications in medicine and materials science. rsc.org

Computational and Theoretical Investigations of 3r 3 Aminohexanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (3R)-3-Aminohexanoic acid. These methods solve approximations of the Schrödinger equation to determine the electronic structure of the molecule, from which a wide range of properties can be derived.

Density Functional Theory (DFT) Studies of Conformational Preferences

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the conformational preferences of molecules like this compound. The conformational landscape of this molecule is primarily defined by the rotation around its single bonds.

Theoretical studies on similar β-amino acids have shown that intramolecular hydrogen bonding plays a crucial role in determining the stability of different conformers. scirp.org DFT calculations, often employing hybrid functionals such as B3LYP with basis sets like 6-31G(d,p), can be used to perform a systematic scan of the potential energy surface by rotating key dihedral angles. researchgate.netmdpi.com For this compound, the most stable conformers are expected to be those that allow for the formation of a hydrogen bond between the amino group and the carboxylic acid group, leading to a pseudo-cyclic arrangement.

The relative energies of these conformers can be calculated to determine their population at a given temperature, according to the Boltzmann distribution. These calculations reveal that while several conformers may exist in equilibrium, a few low-energy structures are likely to be dominant.

Table 1: Calculated Relative Energies of this compound Conformers using DFT

| Conformer | Dihedral Angle (N-C3-C2-C1) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A | -60° | 0.00 | 75.3 |

| B | 180° | 1.20 | 15.7 |

| C | 60° | 2.50 | 8.9 |

This table presents hypothetical data illustrating typical results from DFT calculations on the conformational preferences of a molecule like this compound.

Analysis of Reaction Mechanisms and Transition States in Synthetic Pathways

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For the synthesis of β-amino acids like this compound, DFT can be used to model the reaction pathways, identify transition states, and calculate activation energies. frontiersin.org Common synthetic routes to β-amino acids include the Arndt-Eistert homologation, conjugate additions to α,β-unsaturated esters, and the catalytic carboxylation of aziridines. illinois.edu

By modeling these reactions computationally, researchers can gain a detailed understanding of the bond-forming and bond-breaking processes. frontiersin.org The geometry of the transition state provides insight into the steric and electronic factors that control the reaction's feasibility and stereoselectivity. The calculated activation energy can predict the reaction rate and help in optimizing reaction conditions. For instance, in a Michael addition reaction to form the backbone of this compound, DFT could be used to compare different catalysts or nucleophiles to identify the most efficient synthetic route.

Molecular Dynamics Simulations for Conformational Sampling and Interactions

While quantum chemical calculations are excellent for studying static properties of molecules, molecular dynamics (MD) simulations are used to explore their dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of their movements and interactions.

Studies of Solvent Effects on Molecular Behavior

The conformation and behavior of this compound are significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between the amino acid and solvent molecules, such as water. researchgate.net These simulations show how solvent molecules arrange themselves around the solute, a process known as solvation. pnas.org

Studies on similar amino acids have demonstrated that solvation generally stabilizes conformations and can alter the relative energies of different conformers compared to the gas phase. scirp.orgresearchgate.net For this compound, MD simulations in a water box would reveal the formation of a stable hydration shell around the polar amino and carboxyl groups. The dynamics of these water molecules and the hydrogen bonding network between the solute and solvent can be analyzed to understand properties like solubility and the influence of the solvent on the conformational equilibrium.

Simulation of Interactions with Biological Macromolecules

This compound may interact with biological macromolecules such as proteins and enzymes. MD simulations are a powerful tool to study these interactions at an atomic level. By placing the amino acid in a simulation box with a target protein, it is possible to observe the binding process and characterize the stability of the resulting complex.

These simulations can identify the key amino acid residues in the protein's binding site that interact with this compound. The types of interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, can be quantified. This information is crucial for understanding the biological activity of the molecule and for the rational design of new drugs or probes. For example, if this compound were to act as an inhibitor of an enzyme, MD simulations could reveal how it blocks the active site and what modifications could be made to improve its binding affinity.

Prediction and Interpretation of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties of molecules, which is essential for interpreting experimental data and confirming the structure of synthesized compounds. For this compound, techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used for characterization.

DFT calculations can predict the chemical shifts of ¹H and ¹³C atoms in the NMR spectrum. nih.gov These predictions are based on the calculated electronic environment of each nucleus. By comparing the calculated spectrum with the experimental one, it is possible to assign the peaks to specific atoms in the molecule and confirm its stereochemistry. Similarly, the vibrational frequencies from a DFT calculation can be used to predict the IR spectrum. The calculated frequencies correspond to the different vibrational modes of the molecule, such as the stretching and bending of bonds. This allows for the assignment of the absorption bands in the experimental IR spectrum to specific functional groups.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value | Assignment |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (ppm) | 175.2 | C1 (Carboxyl) |

| ¹³C NMR | Chemical Shift (ppm) | 45.8 | C3 (CH-NH₂) |

| ¹H NMR | Chemical Shift (ppm) | 3.15 | H at C3 |

| IR | Vibrational Frequency (cm⁻¹) | 1710 | C=O Stretch |

| IR | Vibrational Frequency (cm⁻¹) | 3350 | N-H Stretch |

This table provides illustrative predicted spectroscopic data for this compound, which would typically be obtained from DFT calculations.

Molecular Docking Studies for Receptor/Enzyme Binding and Ligand Design

Computational and theoretical investigations, particularly molecular docking studies, have become indispensable tools in modern drug discovery and design. These in silico methods provide valuable insights into the molecular interactions between a ligand, such as this compound, and its biological target, typically a receptor or an enzyme. By predicting the preferred binding orientation and affinity of a ligand, molecular docking facilitates the understanding of its mechanism of action and guides the rational design of new, more potent, and selective analogs.